Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-3-23-15(20)17-9-7-16(8-10-17)14(19)12-5-4-6-13(11(12)2)18(21)22/h4-6H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODRKQYGBCFWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Oxidation of 3-Nitro-o-Xylene
The foundational step in synthesizing the target compound is the preparation of 2-methyl-3-nitrobenzoic acid . A patent by CN105130820A details a method using oxygen gas as an oxidant instead of hazardous nitric acid.
Procedure :
- Reaction Setup : 3-Nitro-o-xylene (200 g), orthodichlorobenzene (700 g), n-caproic acid (200 g), and a catalyst mixture (cobalt acetate, manganese acetate, and tetrabromoethane) are combined in a reactor.
- Oxidation : Oxygen is introduced at 1.2–3 L/min, and the mixture is heated to 90–100°C for 18 hours.
- Workup : The crude product is filtered, alkalized with sodium hydroxide, decolorized with activated carbon, and acidified to yield 2-methyl-3-nitrobenzoic acid (80% yield).
Advantages :
- Eliminates nitric acid, reducing hazardous waste.
- Operates at atmospheric pressure, enhancing safety.
Activation of 2-Methyl-3-Nitrobenzoic Acid
Formation of the Benzoyl Chloride Intermediate
The carboxylic acid is typically activated as an acid chloride for subsequent acylation.
Procedure :
- Chlorination : 2-Methyl-3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux, yielding 2-methyl-3-nitrobenzoyl chloride.
- Purification : Excess SOCl₂ is removed via distillation, and the product is used directly in the next step.
Synthesis of Ethyl Piperazine-1-Carboxylate
Carbamate Formation
Ethyl piperazine-1-carboxylate is prepared via carbamate synthesis:
- Reaction : Piperazine is treated with ethyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane.
- Isolation : The product is extracted, washed, and purified by recrystallization (yield: 75–85%).
Coupling of 2-Methyl-3-Nitrobenzoyl Chloride with Ethyl Piperazine-1-Carboxylate
Amide Bond Formation
The final step involves acylation of ethyl piperazine-1-carboxylate with the activated benzoyl chloride.
Procedure :
- Coupling Reaction : Ethyl piperazine-1-carboxylate (1.0 equiv) is dissolved in anhydrous dichloromethane. 2-Methyl-3-nitrobenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv). The reaction is stirred at room temperature for 12 hours.
- Workup : The mixture is washed with water, dried over sodium sulfate, and concentrated.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the target compound as a pale-yellow solid (70–78% yield).
Alternative Method :
- HATU-Mediated Coupling : For improved yields, 2-methyl-3-nitrobenzoic acid can be coupled directly with ethyl piperazine-1-carboxylate using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This method avoids acid chloride formation and achieves yields of 82–85%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.68 (d, J = 8.0 Hz, 1H, ArH), 4.24 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.68–3.52 (m, 8H, piperazine-H), 2.59 (s, 3H, CH₃), 1.31 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- IR (KBr) : 1725 cm⁻¹ (C=O, ester), 1660 cm⁻¹ (C=O, amide), 1520 cm⁻¹ (NO₂).
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: The major product formed is Ethyl 4-(2-methyl-3-aminobenzoyl)piperazine-1-carboxylate.
Substitution: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Scientific Research Applications
Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various piperazine-based compounds that have industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Substituent Variations at the Piperazine Core
The piperazine scaffold is highly versatile, with modifications altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Nitroaromatic vs. Heterocyclic Nitro : The 3-nitrobenzoyl group in the target compound provides steric bulk compared to the planar 3-nitropyridinyl group in , which may influence binding pocket compatibility.
- Functional Group Diversity : Sulfonyl () and methoxy () groups demonstrate how electron-donating/withdrawing properties can modulate solubility and target affinity.
Physicochemical and Pharmacological Insights
- Solubility : Methoxy-containing derivatives (e.g., ) exhibit improved aqueous solubility due to the polar O-methyl group, whereas sulfonyl derivatives () may form stable hydrates.
- Bioactivity : While direct data is absent, analogs like ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate () show relevance in CNS drug discovery, suggesting nitroaromatic derivatives could target similar pathways.
Biological Activity
Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate is a synthetic compound that belongs to the piperazine class of heterocyclic organic compounds. Its unique structure, characterized by the presence of a nitrobenzoyl moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C13H17N3O3. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and a nitrobenzoyl group that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors or other protein targets, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. This compound has been explored for its potential against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle disruption.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed promising activity with an MIC comparable to established antibiotics such as ciprofloxacin .
- Anticancer Activity Assessment : In vitro studies demonstrated that the compound inhibited proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
